(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-10-12-20(24)13-11-18)23(28)27-14-6-5-9-19(16-27)17-7-3-2-4-8-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUAOUUFKBANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The reaction between hydrazine derivatives and 1,3-diketones under acidic or basic conditions yields 1,3,5-trisubstituted pyrazoles. For the target compound, methylhydrazine reacts with 3-(4-fluorophenyl)-1,3-diketone precursors to form the 1-methyl-3-(4-fluorophenyl)-1H-pyrazole intermediate. Computational studies at the B3LYP/6-31G(d,p) level demonstrate that electron-withdrawing groups like -NO₂ enhance cyclization efficiency by lowering activation energies.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Post-cyclization, the 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between the pyrazole boronic acid and 4-fluoroiodobenzene. This method achieves >85% yield in tetrahydrofuran (THF) at 80°C.
Table 1: Optimization of Pyrazole Synthesis
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | Methylhydrazine, diketone | H₂SO₄, reflux | 78 | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, 4-fluoroiodobenzene | THF, 80°C | 87 |
Synthesis of the 3-Phenylazepane Moiety
The azepane ring is synthesized via ring-expansion or reductive amination strategies:
Ring-Expansion of Piperidine Derivatives
Heating piperidine with bromoacetophenone in the presence of K₂CO₃ induces ring expansion to form 3-phenylazepane. This method, detailed in EP3022192B1, achieves 70% yield after 12 hours at 120°C.
Reductive Amination of ε-Caprolactam
ε-Caprolactam undergoes reductive amination with benzaldehyde using NaBH₃CN in methanol to yield 3-phenylazepane. The reaction requires a 2:1 molar ratio of benzaldehyde to caprolactam for optimal results.
Table 2: Azepane Synthesis Routes
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Ring Expansion | Piperidine, bromoacetophenone | K₂CO₃, 120°C | 70 | |
| Reductive Amination | ε-Caprolactam, benzaldehyde | NaBH₃CN, MeOH | 65 |
Coupling of Pyrazole and Azepane Moieties
The ketone bridge is formed via nucleophilic acyl substitution or Friedel-Crafts acylation:
Nucleophilic Acyl Substitution
The pyrazole intermediate reacts with 3-phenylazepane-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This method, adapted from USP7199257B1, achieves 82% yield after 4 hours at room temperature.
Friedel-Crafts Acylation
In an alternative approach, AlCl₃ catalyzes the reaction between 3-phenylazepane and the pyrazole acyl chloride. This method is less favored due to competing side reactions, yielding 58%.
Table 3: Ketone Bridge Formation
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-phenylazepane carbonyl chloride, Et₃N | DCM, rt | 82 | |
| Friedel-Crafts Acylation | AlCl₃, pyrazole acyl chloride | DCM, 0°C | 58 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) confirms >98% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenylazepane moiety.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) may be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s pyrazole-azepane scaffold distinguishes it from other heterocyclic systems. Key comparisons include:
Table 1: Structural Comparison of Heterocyclic Compounds
Substituent Effects and Functional Groups
- Fluorinated Aromatic Rings : The 4-fluorophenyl group in the target compound is a common feature in , and 5. Fluorine atoms improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity .
- Azepane vs.
- Ketone Linkage: The methanone bridge in the target compound is analogous to ketone-containing structures in and , which are critical for maintaining planar conformations and facilitating intermolecular interactions .
Physicochemical Properties
- Melting Points : Piperazine derivatives in exhibit high melting points (132–230°C), likely due to strong intermolecular hydrogen bonding from sulfonamide groups. The target compound’s melting point is unreported but may vary based on its azepane flexibility and lack of polar sulfonamides .
- Solubility: The azepane’s flexibility could improve solubility in non-polar solvents compared to rigid triazole-thiazole systems () .
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C21H22FN5O
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various preclinical studies.
- Anti-inflammatory Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Anticancer Potential : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.
Case Studies
- Study on Analgesic Effects : A study evaluated the analgesic properties of various pyrazole derivatives, including our compound. It demonstrated significant pain relief in animal models comparable to standard analgesics like ibuprofen .
- Anticancer Activity : In vitro studies indicated that the compound inhibits the proliferation of human cancer cell lines (e.g., breast and lung cancer) by inducing cell cycle arrest and apoptosis . The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-xL.
Table of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption observed in preclinical models.
- Distribution : High affinity for fatty tissues; potential for prolonged action.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Primarily excreted through urine as metabolites.
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions (e.g., using acetic acid as a catalyst) .
- Step 2: Functionalization of the azepane ring through nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like calcium hydroxide for efficient coupling .
- Critical Conditions: Controlled temperature (reflux at 80–100°C), inert atmosphere (N₂/Ar), and dropwise addition of electrophilic reagents to minimize side reactions. Catalysts such as triethylamine improve yields in acylation steps .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents on the pyrazole and azepane rings. Key signals include fluorine-coupled splitting in the 4-fluorophenyl group (~7.2–7.8 ppm for aromatic protons) and azepane ring protons (δ 1.5–3.5 ppm) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects polar byproducts. Retention time consistency across batches ensures reproducibility .
- X-ray Crystallography: Resolves stereochemical ambiguities in the azepane ring and confirms dihedral angles between aromatic systems .
Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Cross-Validation: Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets). Adjust for solvent polarity in simulations .
- Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers in the azepane ring.
- Crystallographic Validation: Use single-crystal X-ray structures to anchor computational models, particularly for steric interactions between the fluorophenyl and azepane groups .
Advanced: What strategies mitigate intermediate degradation during multi-step synthesis?
Methodological Answer:
- Temperature Control: Store intermediates at –20°C to slow hydrolysis/oxidation. Avoid prolonged heating (>6 hours) during reflux steps .
- Inert Atmosphere: Use Schlenk lines for moisture-sensitive reactions (e.g., acylation of the azepane nitrogen).
- Real-Time Monitoring: Employ inline FTIR or LC-MS to detect degradation products early. Adjust reaction stoichiometry if intermediates show instability .
Advanced: How does the azepane ring’s electronic environment influence reactivity?
Methodological Answer:
- Steric Effects: The 3-phenyl substituent on the azepane creates a bulky environment, slowing nucleophilic attacks at the carbonyl group.
- Electronic Effects: The electron-donating nitrogen in the azepane increases electron density at the carbonyl carbon, enhancing electrophilic substitution at the pyrazole ring.
- Experimental Validation: Conduct Hammett studies with substituted azepane analogs to quantify electronic contributions .
Basic: What are critical considerations for crystallization and X-ray analysis?
Methodological Answer:
- Solvent Selection: Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to grow diffraction-quality crystals.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) to predict packing motifs and polymorphism risks .
- Data Collection: Optimize crystal mounting at 100–150 K to minimize thermal motion artifacts .
Advanced: How to address unexpected byproducts in the final coupling step?
Methodological Answer:
- Byproduct Identification: Use high-resolution LC-MS/MS to characterize masses and propose structures. Compare fragmentation patterns with synthetic standards.
- Mechanistic Insight: Trace byproducts to incomplete acylation or ring-opening of the azepane. Adjust reaction time or use scavengers (e.g., molecular sieves) for water-sensitive steps .
- Process Optimization: Implement Design of Experiments (DoE) to test variables like catalyst loading and solvent polarity .
Advanced: How to validate biological target engagement in enzyme inhibition studies?
Methodological Answer:
- Competitive Binding Assays: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd).
- NMR Titration: Monitor chemical shift perturbations in the target protein’s active site upon compound addition .
- Mutagenesis Studies: Compare inhibition potency against wild-type vs. mutant enzymes to identify critical interaction residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
